molecular formula C9H14N2OS B2746783 4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole CAS No. 1493018-65-7

4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole

Cat. No.: B2746783
CAS No.: 1493018-65-7
M. Wt: 198.28
InChI Key: ZCMJBVNYAMPUBP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with dimethyl groups and a pyrrolidin-3-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole typically involves the reaction of 4,5-dimethylthiazole with a pyrrolidine derivative under specific conditions. One common method includes:

    Starting Materials: 4,5-dimethylthiazole and 3-hydroxypyrrolidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 4,5-dimethylthiazole is reacted with 3-hydroxypyrrolidine under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted in inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the reducing agent.

    Substitution: Often carried out in polar aprotic solvents with the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: May result in the formation of reduced thiazole derivatives.

    Substitution: Produces various substituted thiazole compounds depending on the nucleophile used.

Scientific Research Applications

4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylthiazole: Lacks the pyrrolidin-3-yloxy moiety, making it less versatile in certain applications.

    2-(Pyrrolidin-3-yloxy)-1,3-thiazole: Similar structure but without the dimethyl groups, which can affect its reactivity and properties.

    Pyrrolidine derivatives: Compounds like pyrrolidine itself or its substituted derivatives can have different biological activities and chemical properties.

Uniqueness

4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole is unique due to the combination of the thiazole ring with dimethyl and pyrrolidin-3-yloxy substituents. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler or less substituted analogs.

Properties

IUPAC Name

4,5-dimethyl-2-pyrrolidin-3-yloxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-6-7(2)13-9(11-6)12-8-3-4-10-5-8/h8,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMJBVNYAMPUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2CCNC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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